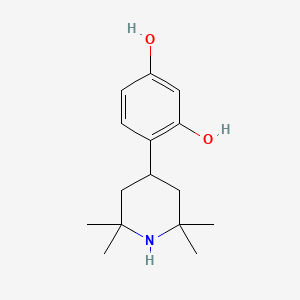
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol is an organic compound with the molecular formula C26H42N4O2 . This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzene ring substituted with two hydroxyl groups. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol typically involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the piperidine ring with the desired methyl substitutions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: TEMPO and copper catalysts are commonly used for the oxidation of primary alcohols to aldehydes.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed during oxidation reactions.
Reduction: Alcohols are typically formed as major products during reduction reactions.
Substitution: Substituted benzene derivatives are formed during substitution reactions.
Aplicaciones Científicas De Investigación
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound acts as a stable radical, facilitating oxidation reactions by transferring electrons to the target molecules . This property makes it valuable in catalytic processes and as an oxidizing agent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide: This compound shares a similar piperidine structure but differs in its functional groups and applications.
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
Uniqueness
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol is unique due to its dual functionality, combining the stability of the piperidine ring with the reactivity of the hydroxyl groups on the benzene ring. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
90747-14-1 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
4-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H23NO2/c1-14(2)8-10(9-15(3,4)16-14)12-6-5-11(17)7-13(12)18/h5-7,10,16-18H,8-9H2,1-4H3 |
Clave InChI |
QBBFZLONWOIINJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
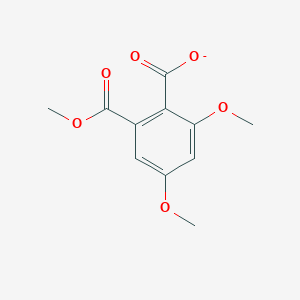
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
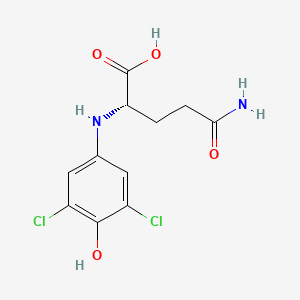
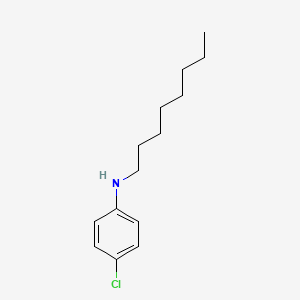
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
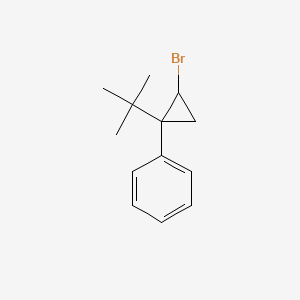


![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)

